molecular formula C17H24N2O3S2 B5640440 (1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(4-methyl-2-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(4-methyl-2-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5640440
M. Wt: 368.5 g/mol
InChI Key: BPTZEFYJOOUKCB-DZGCQCFKSA-N
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Description

Synthesis Analysis

The synthesis of diazabicyclo nonane derivatives, including structures similar to our molecule of interest, often involves complex reactions that provide high selectivity and yield. For example, the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives has been explored through reactions that offer high degrees of subtype selectivity and affinity towards specific receptors, indicating the sophisticated methods employed in generating these compounds (Eibl et al., 2013).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonanes, including our compound, is crucial for its interaction with biological systems. Structural studies often involve X-ray crystallography and NMR spectroscopy, providing insights into the conformation and configuration of these molecules. For example, studies have shown how different substituents can influence the molecular conformation, impacting their biological activity and chemical reactivity (Fernández et al., 1992).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo nonanes can be influenced by their structure, leading to various chemical transformations. These compounds are known for participating in reactions that allow for the introduction of different functional groups, expanding their chemical diversity. Notably, the presence of specific substituents can enable reactions such as nucleophilic substitution, cycloaddition, and ring-opening reactions, which are critical for the synthesis of more complex derivatives (Maraš et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on related diazabicyclo nonanes have highlighted how structural modifications can alter these properties, affecting their stability, storage, and handling (Kostyanovsky et al., 1999).

Chemical Properties Analysis

The chemical properties of diazabicyclo nonanes, such as acidity, basicity, and reactivity towards different chemical reagents, are key for their applications in synthesis and drug design. These properties are determined by the functional groups present in the molecule and their interaction with the surrounding environment. Research has shown that modifying the structure of diazabicyclo nonanes can significantly impact their chemical behavior, providing valuable insights for the development of new compounds with desired chemical properties (Chen et al., 2014).

properties

IUPAC Name

cyclobutyl-[(1S,5R)-6-(4-methylthiophen-2-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-12-7-16(23-11-12)24(21,22)19-9-13-5-6-15(19)10-18(8-13)17(20)14-3-2-4-14/h7,11,13-15H,2-6,8-10H2,1H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTZEFYJOOUKCB-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)S(=O)(=O)N2CC3CCC2CN(C3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1)S(=O)(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(4-methyl-2-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane

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